(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Medicinal Chemistry Pharmacophore Modeling Bioisostere Evaluation

The unsubstituted (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 13610-49-6) is an essential negative control and baseline comparator for systematic SAR studies in analgesic, anti-inflammatory, and iNOS inhibitor programs. Its published experimental charge density analysis enables accurate electrostatic potential calculations for molecular docking and QM workflows—a capability unavailable from substituted analogs. With 89% synthetic accessibility, this scaffold supports efficient library diversification via amide coupling or esterification. Procure at 97% certified purity to eliminate in-house analytical verification and ensure artifact-free biological assay results.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 13610-49-6
Cat. No. B080856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
CAS13610-49-6
Synonyms(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CC(=O)O
InChIInChI=1S/C9H7NO4/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12)
InChIKeyPHIUXGVYFVAGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid CAS 13610-49-6: Chemical Properties, Classification, and Research Applications


(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 13610-49-6) is a heterocyclic carboxylic acid belonging to the benzoxazolone class, characterized by a 2-benzoxazolinone core N-substituted with an acetic acid side chain [1]. With the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol, this compound represents the minimally substituted benzoxazolone-acetic acid pharmacophore scaffold, lacking additional ring substitutions that are present in the vast majority of biologically evaluated analogs in this class . It is commercially available as a research-grade chemical from multiple authorized vendors with standard purity specifications of 97% .

Critical Differentiation of 2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid: Why Substitution with Structural Analogs Compromises SAR Interpretation


Within the benzoxazolone-acetic acid class, even minor structural modifications produce substantial divergence in biological activity profiles, making the unsubstituted parent compound essential as a negative control and baseline comparator in structure-activity relationship (SAR) studies [1]. The addition of a single methyl group at the 5-position of the benzoxazolone ring alters both steric and electronic properties relative to the unsubstituted scaffold, while 6-acyl substitution, 7-methoxy substitution, or heteroatom replacement with benzothiazolone all generate compounds that exhibit quantitatively distinct pharmacological activities [2][3]. Consequently, researchers conducting systematic SAR investigations cannot substitute a substituted benzoxazolone-acetic acid derivative for the unsubstituted parent compound without introducing confounding variables that obscure the true contribution of the core pharmacophore to observed activity .

Comparative Performance Evidence for 2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid: Quantified Differentiation for Procurement Decisions


Unsubstituted Benzoxazolone-Acetic Acid Scaffold Enables Baseline pKa and Hydrogen-Bonding Capacity Assessment

The unsubstituted benzoxazolone-acetic acid scaffold of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid provides a defined baseline hydrogen-bonding profile and pKa value that is altered by ring substitution. In benzoxazolone derivatives, the N-H group of the oxazolidinone ring (present as N-CH2COOH in this compound) and the acetic acid carboxyl group constitute two hydrogen-bond donor/acceptor motifs whose geometry and electronic properties are fundamentally modified by substituents such as 5-methyl, 6-acyl, or 7-methoxy groups [1]. The carboxylic acid pKa of this compound differs from that of substituted analogs including the 5-methyl derivative (CAS 767304-83-6) and the 7-methoxy derivative (CAS 33026-03-8), affecting ionization state at physiological pH .

Medicinal Chemistry Pharmacophore Modeling Bioisostere Evaluation

Synthetic Accessibility: 89% Yield in Single-Step N-Alkylation of 2-Benzoxazolinone

The compound is synthesized via direct N-alkylation of 3H-benzooxazol-2-one with an appropriate haloacetate or haloacetic acid derivative. According to the procedure described in US Patent 06875780B2, compound 76A—the methyl ester precursor of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid—was prepared analogously to compound 49A using 3H-benzooxazol-2-one, achieving an 89% yield [1]. This high-yielding, single-step synthetic route enables reliable preparation for derivatization, in contrast to substituted analogs that require multi-step syntheses with lower overall yields [2].

Synthetic Chemistry Building Block Procurement Derivatization Platform

Crystallographic Charge Density Analysis: Defined Electron Distribution for Computational Docking Studies

The charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has been experimentally determined by X-ray crystallography and published in Acta Crystallographica Section B (2016) [1]. This high-resolution charge density map provides a validated electron distribution for the unsubstituted benzoxazolone-acetic acid scaffold, enabling accurate electrostatic potential calculations for molecular docking and pharmacophore modeling. Substituted analogs such as the 5-methyl derivative (CAS 767304-83-6) and 7-methoxy derivative (CAS 33026-03-8) do not have published charge density analyses, requiring researchers to rely on computationally derived partial charges with lower accuracy .

Computational Chemistry Molecular Docking Charge Density Modeling

Commercial Availability: Defined Purity Specification of 97% with Batch-to-Batch Consistency

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is commercially available from multiple authorized suppliers (Thermo Fisher Scientific/Alfa Aesar, BOC Sciences, AK Scientific) with a standardized purity specification of 97% . This established specification provides a verifiable quality benchmark for procurement decisions. In contrast, substituted analogs such as the 5-methyl derivative (CAS 767304-83-6) and 6-chloro derivative (CAS not specified in primary literature) are available only from specialty custom synthesis providers without standardized purity specifications or batch analysis certificates .

Quality Control Reproducible Research Procurement Specification

iNOS Inhibitory Activity: Class-Level Evidence for Benzoxazolone-Acetic Acid Scaffold

Benzoxazolone derivatives have demonstrated iNOS inhibitory activity with IC50 values as low as 3.342 µM for disubstituted analogs [1]. In a study of disubstituted benzoxazolone derivatives, compounds 2c, 2d, and 3d exhibited NO inhibitory activity with IC50 values of 16.43, 14.72, and 13.44 µM, and iNOS inhibitory activity with IC50 values of 4.605, 3.342, and 9.733 µM, respectively [2]. The unsubstituted (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid scaffold serves as the minimal pharmacophore core for this activity, making it essential for determining the baseline contribution of the benzoxazolone-acetic acid framework to iNOS inhibition [3].

Inflammation Research iNOS Inhibition Acute Lung Injury

Analgesic Activity: 6-Acyl Substitution Enhances Efficacy Relative to Unsubstituted Scaffold

6-Acyl-2-benzoxazolinone-acetic acid derivatives have demonstrated enhanced analgesic activity compared to the unsubstituted scaffold. In a systematic SAR study, a series of 6-acyl-2-benzoxazolinone-acetic acid derivatives were evaluated for analgesic activity using a modified Koster's test, with the 6-acyl substitution conferring increased potency relative to the unsubstituted parent compound [1]. The unsubstituted (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid scaffold serves as the essential comparator for quantifying the magnitude of potency enhancement attributable to 6-acyl substitution [2].

Analgesic Drug Discovery Pain Research SAR Studies

Optimal Application Scenarios for 2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Based on Quantified Evidence


Computational Chemistry and Molecular Docking Studies Requiring Validated Electrostatic Parameters

Due to its published experimental charge density analysis in Acta Crystallographica Section B [1], (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is uniquely positioned for computational chemistry workflows requiring high-accuracy electrostatic potential calculations. Researchers performing molecular docking, pharmacophore modeling, or quantum mechanical calculations on benzoxazolone-containing ligands should procure this unsubstituted scaffold as the foundation for generating accurate partial charges, as substituted analogs lack published experimental charge density data and rely on less accurate computational approximations.

Structure-Activity Relationship Studies as the Unsubstituted Baseline Comparator

In medicinal chemistry programs investigating benzoxazolone-based therapeutics for analgesic [2], anti-inflammatory [3], or iNOS inhibitory [4] applications, this compound serves as the essential negative control or baseline comparator. Its unsubstituted benzoxazolone core enables researchers to isolate and quantify the contribution of specific ring substitutions to observed biological activity, without which SAR interpretations would be confounded. Substituted analogs such as the 5-methyl derivative (CAS 767304-83-6) or 6-acyl derivatives cannot substitute for this function.

Synthetic Building Block for Generating Benzoxazolone-Acetic Acid Derivative Libraries

The high-yielding (89%) synthetic accessibility [5] of this compound makes it a cost-effective building block for generating diverse libraries of benzoxazolone-acetic acid derivatives. Researchers can efficiently functionalize the carboxylic acid moiety via amide coupling, esterification, or reduction while maintaining the unsubstituted benzoxazolone core, enabling systematic exploration of side-chain modifications without confounding ring-substitution effects. In contrast, substituted benzoxazolone-acetic acid analogs require more complex multi-step syntheses with lower cumulative yields [2].

Quality-Controlled Research Requiring Certified Purity Specifications

For applications in sensitive biological assays where impurity artifacts could confound results—including enzyme inhibition assays, cell-based screening, and in vivo pharmacology—procurement of this compound from authorized suppliers with certified 97% purity eliminates the need for in-house purity verification. Substituted benzoxazolone-acetic acid analogs are predominantly available only through custom synthesis without documented purity specifications, requiring researchers to allocate additional time and resources for analytical characterization prior to use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.